![molecular formula C16H13FOS B13089030 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group attached to a propanoyl chain, which is further connected to a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with 4-fluorophenylpropanoic acid, which undergoes a series of reactions including acylation and thiolation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the thiobenzaldehyde moiety may participate in covalent interactions with target proteins. These interactions can modulate biological pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde
- 4-[3-(4-Fluorophenyl)-2-propenoyl]thiobenzaldehyde
Uniqueness
4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is unique due to the specific positioning of the fluorophenyl group and the thiobenzaldehyde moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C16H13FOS |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
4-[3-(4-fluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-15-8-3-12(4-9-15)5-10-16(18)14-6-1-13(11-19)2-7-14/h1-4,6-9,11H,5,10H2 |
Clé InChI |
JBEFAWMNYFCQFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C=S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


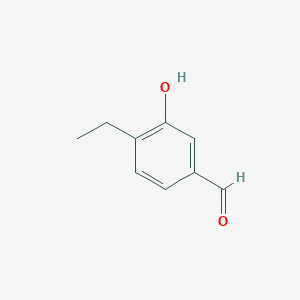

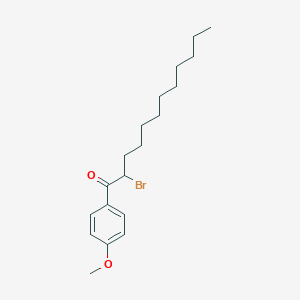



![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
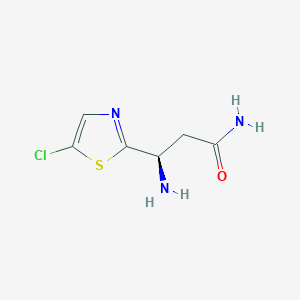
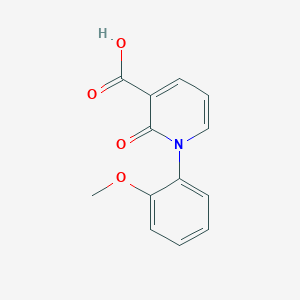
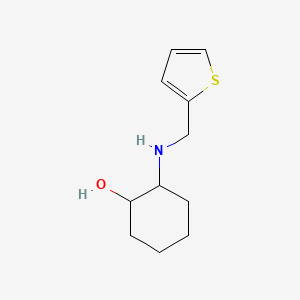
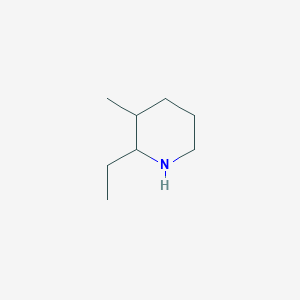

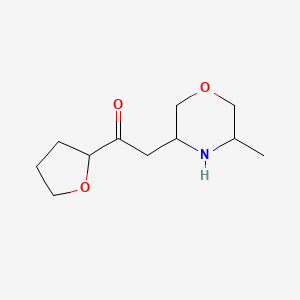
![1-(Pentan-3-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13089043.png)
